molecular formula C14H20BClO3 B14019481 2-(4-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14019481
M. Wt: 282.57 g/mol
InChI Key: RNGLLAUJESMWIT-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 4-chloro-2-ethoxyphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: Palladium or other transition metal catalysts

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides in organic solvents like THF or toluene.

Major Products Formed

    Oxidation: 4-Chloro-2-ethoxyphenylboronic acid

    Reduction: 4-Chloro-2-ethoxyphenylborohydride

    Substitution: Various biaryl compounds depending on the aryl halide used

Scientific Research Applications

2-(4-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

    Biology: In the development of boron-containing drugs and probes for biological studies.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Industry: In the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron source in various chemical reactions. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex organic molecules. In biological systems, boron-containing compounds can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-ethoxyphenylboronic acid
  • 4-Chloro-2-ethoxyphenylmethanol
  • 4-(4-Chloro-2-ethoxyphenyl)sulfonylmorpholine

Uniqueness

2-(4-Chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its dioxaborolane ring, which provides enhanced stability and reactivity compared to other boronic acids and esters. This unique structure allows for more efficient and selective reactions, making it a valuable tool in synthetic chemistry and various industrial applications.

Properties

Molecular Formula

C14H20BClO3

Molecular Weight

282.57 g/mol

IUPAC Name

2-(4-chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO3/c1-6-17-12-9-10(16)7-8-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3

InChI Key

RNGLLAUJESMWIT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OCC

Origin of Product

United States

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